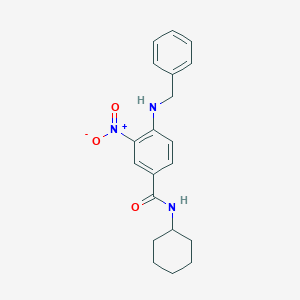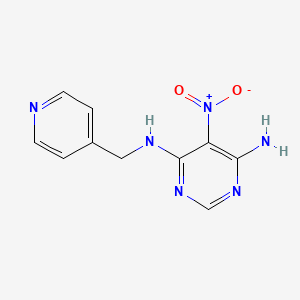![molecular formula C27H27NO6 B4141967 methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate](/img/structure/B4141967.png)
methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate
Übersicht
Beschreibung
Methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients with EGFR T790M mutation.
Wirkmechanismus
Methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate is an irreversible inhibitor of EGFR TK, which blocks the downstream signaling pathways involved in cell proliferation, migration, and survival. It binds covalently to the cysteine residue in the ATP-binding pocket of the mutant EGFR, resulting in the inhibition of its autophosphorylation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate has been shown to have potent anticancer activity in preclinical and clinical studies. It has been found to induce tumor regression and prolong survival in patients with NSCLC harboring EGFR T790M mutation. methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and tissue penetration. Moreover, it has a low potential for drug-drug interactions and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate has several advantages for laboratory experiments, including its high potency and selectivity for mutant EGFR, its irreversible binding to the target enzyme, and its favorable pharmacokinetic properties. However, its complex synthesis and high cost may limit its widespread use in research laboratories.
Zukünftige Richtungen
There are several future directions for the development and application of methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate. These include:
1. Combination therapy: methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate can be combined with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate and guide patient selection.
3. Resistance mechanisms: Studies are needed to elucidate the mechanisms of acquired resistance to methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate and develop strategies to overcome them.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate in different patient populations and treatment settings.
In conclusion, methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate is a promising third-generation EGFR TKI that has shown remarkable efficacy in the treatment of NSCLC with EGFR T790M mutation. Its selective targeting of mutant EGFR and favorable safety profile make it a valuable addition to the armamentarium of anticancer drugs. Further research is needed to optimize its use and broaden its clinical application.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate has been extensively studied for its therapeutic potential in the treatment of NSCLC. It has shown remarkable efficacy in patients with EGFR T790M mutation, which is a major cause of resistance to first- and second-generation EGFR TKIs. methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate selectively targets the mutant EGFR and inhibits its activity, leading to tumor regression and improved survival outcomes. Moreover, methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxy-2-azetidinyl}benzoate has demonstrated a favorable safety profile and tolerability in clinical trials.
Eigenschaften
IUPAC Name |
methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxyazetidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-31-22-14-9-18(17-23(22)32-2)15-16-28-24(19-10-12-20(13-11-19)27(30)33-3)25(26(28)29)34-21-7-5-4-6-8-21/h4-14,17,24-25H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOSLDZEXUMVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-phenoxyazetidin-2-yl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141900.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)

![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-ethoxyphenoxy)acetamide hydrochloride](/img/structure/B4141914.png)
![N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B4141920.png)

![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride](/img/structure/B4141930.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4141932.png)

![7-fluoro-2-(4-methoxybenzyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141949.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4141953.png)
![3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4141959.png)
